molecular formula C20H16ClN5O B2788527 1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea CAS No. 862812-02-0

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Cat. No. B2788527
CAS RN: 862812-02-0
M. Wt: 377.83
InChI Key: VSACNLJUUUPINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of urea derivatives and is also known as CPI-613.

Mechanism of Action

CPI-613 targets two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are responsible for converting pyruvate and alpha-ketoglutarate, respectively, into acetyl-CoA, which is a key molecule in the TCA cycle. By inhibiting PDH and α-KGDH, CPI-613 disrupts the TCA cycle and leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, triggers apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, disrupts the TCA cycle, and inhibits the activity of enzymes involved in energy metabolism. Moreover, CPI-613 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of CPI-613 is its specificity towards cancer cells, sparing normal cells. This makes it a potential candidate for cancer treatment with fewer side effects. However, one limitation of CPI-613 is its stability, which requires special storage conditions and handling procedures.

Future Directions

There are several future directions for CPI-613 research. One direction is to investigate its efficacy in clinical trials as a standalone or combination therapy for cancer treatment. Another direction is to explore its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the molecular mechanisms underlying CPI-613's anticancer effects and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, CPI-613 is a promising compound for cancer treatment, with a unique mechanism of action that targets the TCA cycle. Its specificity towards cancer cells and potential combination therapy with chemotherapy and radiation therapy make it a potential candidate for cancer treatment. Further research is needed to explore its clinical applications and optimize its synthesis and formulation.

Synthesis Methods

The synthesis of CPI-613 involves the reaction of 4-chlorophenyl isocyanate with 3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)amine. The reaction takes place in the presence of a base and a solvent, and the product is obtained after purification using chromatography techniques.

Scientific Research Applications

CPI-613 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, which is a crucial metabolic pathway for cancer cells. By inhibiting the TCA cycle, CPI-613 can induce oxidative stress and cell death in cancer cells, while sparing normal cells.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-13-18(25-19-22-10-3-11-26(13)19)14-4-2-5-17(12-14)24-20(27)23-16-8-6-15(21)7-9-16/h2-12H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSACNLJUUUPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.